N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 349618-30-0
VCID: VC6932270
InChI: InChI=1S/C17H16N2O5S2/c1-23-11-6-10(7-12(8-11)24-2)16(20)19-17-18-14-5-4-13(26(3,21)22)9-15(14)25-17/h4-9H,1-3H3,(H,18,19,20)
SMILES: COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)OC
Molecular Formula: C17H16N2O5S2
Molecular Weight: 392.44

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

CAS No.: 349618-30-0

Cat. No.: VC6932270

Molecular Formula: C17H16N2O5S2

Molecular Weight: 392.44

* For research use only. Not for human or veterinary use.

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide - 349618-30-0

Specification

CAS No. 349618-30-0
Molecular Formula C17H16N2O5S2
Molecular Weight 392.44
IUPAC Name 3,5-dimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C17H16N2O5S2/c1-23-11-6-10(7-12(8-11)24-2)16(20)19-17-18-14-5-4-13(26(3,21)22)9-15(14)25-17/h4-9H,1-3H3,(H,18,19,20)
Standard InChI Key KRLYUXNVUKKXJP-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)OC

Introduction

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound belonging to the benzothiazole family. It features a benzothiazole ring, a methanesulfonyl group, and a dimethoxybenzamide moiety, contributing to its structural complexity and potential biological activities. This compound is of interest in medicinal chemistry due to its diverse functional groups, which enable interactions with biological targets and contribute to its reactivity and biological activity.

Synthesis Methods

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:

  • Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

  • Introduction of the Methanesulfonyl Group: Sulfonation reactions using methylsulfonyl chloride are common methods for introducing this group.

  • Coupling with Dimethoxybenzamide: The final step involves coupling the benzothiazole derivative with a dimethoxybenzamide moiety using appropriate coupling agents.

Biological Activities and Applications

Benzothiazole derivatives, including N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, are known for their diverse biological activities. These compounds have been explored for their antimicrobial and anticancer properties, making them significant in pharmaceutical research and development.

Biological ActivityDescription
Antimicrobial ActivityPotential to inhibit microbial growth
Anticancer ActivityPotential to inhibit cancer cell proliferation
Other ApplicationsPotential use in medicinal chemistry for various diseases

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator